molecular formula C17H12ClN5O2S B12272371 2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine

2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine

Cat. No.: B12272371
M. Wt: 385.8 g/mol
InChI Key: OAJBWALRQBDFPA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an imidazo[1,2-a]pyrazine core with a 4-chlorophenyl and a 2-methylsulfonylpyrimidin-4-yl substituent. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 4-chlorobenzaldehyde with 2-aminopyrazine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the imidazo[1,2-a]pyrazine core. Subsequent functionalization with 2-methylsulfonylpyrimidine is achieved through nucleophilic substitution reactions, often using strong bases like sodium hydride or potassium tert-butoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of the chlorophenyl and sulfonyl groups enhances its binding affinity and specificity towards certain biological targets, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Chlorophenyl)-3-(pyrimidin-4-yl)imidazo[1,2-a]pyrazine
  • 2-(4-Chlorophenyl)-3-(2-methylsulfonylphenyl)imidazo[1,2-a]pyrazine

Uniqueness

2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine stands out due to the combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of both the chlorophenyl and methylsulfonylpyrimidinyl groups enhances its versatility in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H12ClN5O2S

Molecular Weight

385.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C17H12ClN5O2S/c1-26(24,25)17-20-7-6-13(21-17)16-15(11-2-4-12(18)5-3-11)22-14-10-19-8-9-23(14)16/h2-10H,1H3

InChI Key

OAJBWALRQBDFPA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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